1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol
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Overview
Description
1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol is an organic compound that features both amine and ether functional groups. It is a derivative of morpholine and phenylethanol, making it a versatile molecule in various chemical and biological applications. This compound is known for its potential use in medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol can be synthesized through a multi-step process involving the reaction of 4-nitrophenylethanol with morpholine, followed by reduction of the nitro group to an amino group. The reaction typically involves:
Step 1: Nitration of phenylethanol to form 4-nitrophenylethanol.
Step 2: Reaction of 4-nitrophenylethanol with morpholine under reflux conditions to form the nitro derivative.
Step 3: Reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 1-(4-Amino-phenyl)-2-morpholin-4-yl-acetone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Morpholine: Shares the morpholine ring structure but lacks the phenylethanol moiety.
Phenylethanol: Contains the phenylethanol structure but lacks the morpholine ring.
4-Aminophenylethanol: Similar structure but without the morpholine ring.
Uniqueness: 1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol is unique due to the combination of the morpholine ring and phenylethanol moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-(4-aminophenyl)-2-morpholin-4-ylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4,12,15H,5-9,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMAFXVXPWDVBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=CC=C(C=C2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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